Methyl 2-chloro-3-oxooctadecanoate
Description
Methyl 2-chloro-3-oxooctadecanoate is a methyl ester derivative characterized by an 18-carbon chain with a chlorine substituent at the 2nd position and a ketone group at the 3rd position. This structural configuration imparts unique reactivity and physicochemical properties, making it a compound of interest in organic synthesis and material science.
Properties
CAS No. |
104361-84-4 |
|---|---|
Molecular Formula |
C19H35ClO3 |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
methyl 2-chloro-3-oxooctadecanoate |
InChI |
InChI=1S/C19H35ClO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21)18(20)19(22)23-2/h18H,3-16H2,1-2H3 |
InChI Key |
RIIVBAZYSHEDLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(=O)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Influence on Reactivity
The presence of both a chlorine atom and a ketone group distinguishes Methyl 2-chloro-3-oxooctadecanoate from simpler methyl esters. For example:
- Methyl 12-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-3-oxododecanoate (): This compound shares the 3-oxo moiety but replaces the chlorine substituent with a polyether-azide chain. The azide group enhances its utility in click chemistry, whereas the chlorine in this compound may favor nucleophilic substitution reactions .
- Methyl salicylate (): A smaller aromatic ester with a hydroxyl group. While it lacks the long aliphatic chain and halogen, its ketone-free structure results in lower electrophilicity compared to this compound .
Physicochemical Properties
Table 1 summarizes inferred properties of this compound based on analogous compounds:
The chlorine atom increases polarity and reactivity, while the ketone group may reduce thermal stability compared to non-oxo esters .
Analytical Challenges
- Spectroscopy : The chlorine atom would produce distinct signals in NMR (e.g., $^{35}\text{Cl}$ coupling) and IR (C-Cl stretch at ~550–750 cm$^{-1}$).
- Chromatography : High molecular weight and polarity may require specialized columns (e.g., reverse-phase HPLC) for separation .
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